molecular formula C15H13NS B14274257 2-Methyl-5-(4-methylphenyl)-1,3-benzothiazole CAS No. 157059-80-8

2-Methyl-5-(4-methylphenyl)-1,3-benzothiazole

Cat. No.: B14274257
CAS No.: 157059-80-8
M. Wt: 239.3 g/mol
InChI Key: ABMIKBBLCOPCOC-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methylphenyl)-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 2-position and a 4-methylphenyl group at the 5-position. Benzothiazoles are known for their diverse biological activities and are used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylphenyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylthiobenzanilide with sulfur and iodine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methylphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-Methyl-5-(4-methylphenyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to inhibit kinases and other proteins involved in cell signaling pathways, leading to apoptosis (programmed cell death) of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the 4-methylphenyl group, resulting in different biological activities.

    5-Phenyl-1,3-benzothiazole: Similar structure but without the methyl group at the 2-position.

    2-Phenylbenzothiazole: Differs in the position of the phenyl group, affecting its reactivity and applications.

Uniqueness

2-Methyl-5-(4-methylphenyl)-1,3-benzothiazole is unique due to the presence of both the 2-methyl and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. These substitutions enhance its stability, reactivity, and potential as a therapeutic agent.

Properties

CAS No.

157059-80-8

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H13NS/c1-10-3-5-12(6-4-10)13-7-8-15-14(9-13)16-11(2)17-15/h3-9H,1-2H3

InChI Key

ABMIKBBLCOPCOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)C

Origin of Product

United States

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